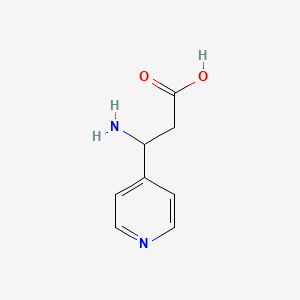

3-Amino-3-(pyridin-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGKMIKUOPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622195 | |

| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3429-24-1 | |

| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-3-(pyridin-4-yl)propanoic acid structure

Technical Monograph: 3-Amino-3-(pyridin-4-yl)propanoic Acid Subtitle: Synthetic Architectures, Physicochemical Profiling, and Pharmacophore Utility in Peptidomimetics

Part 1: Executive Technical Overview

This compound (also known as

As a Senior Application Scientist, I categorize this molecule not merely as a building block, but as a "functionalized spacer." The pyridine nitrogen provides a pH-responsive handle (pKa ~5.3) and a metal coordination site, while the

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Characteristic |

| IUPAC Name | This compound |

| Common Name | |

| CAS (Racemic) | 3429-24-1 |

| CAS ((S)-Isomer HCl) | 490034-73-6 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Chirality | One chiral center at C3 ( |

| pKa Values (Est.) | |

| Isoelectric Point (pI) | ~7.5 (Calculated based on zwitterionic species) |

Part 2: Structural Architecture & Zwitterionic Logic

Understanding the ionization state is critical for extraction and purification. Unlike phenylalanine analogs, the pyridine ring creates a tri-protic equilibrium .

-

Acidic pH (< 3): Fully protonated cation (

, -

Mild Acidic pH (4-6): The carboxylate deprotonates (

), but the pyridine is largely protonated. -

Neutral/Basic pH (7-9): The "true" zwitterion exists (

,

Diagram 1: pH-Dependent Ionization States This diagram illustrates the protonation states critical for optimizing ion-exchange purification.

Caption: Stepwise deprotonation sequence. Note the pyridine deprotonation precedes the primary amine.

Part 3: Synthetic Methodologies

For research and scale-up, two primary routes are validated: the Rodionov Reaction for cost-effective racemic synthesis, and Enzymatic Resolution for enantiopure production.

Method A: The Modified Rodionov Reaction (Racemic)

This is the most robust route for generating the scaffold from inexpensive starting materials.

-

Reagents: 4-Pyridinecarboxaldehyde, Malonic acid, Ammonium acetate.

-

Solvent: Ethanol (95%).[1]

-

Mechanism: Knoevenagel condensation followed by in situ Michael addition of ammonia and decarboxylation.

Step-by-Step Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in 95% ethanol (5-10 volumes).

-

Buffer/Amine Source: Add ammonium acetate (2.0 eq). The excess is crucial to drive the equilibrium toward the amine rather than the cinnamic acid derivative.

-

Reflux: Heat to reflux (

) for 8–12 hours. The reaction evolution can be monitored by -

Precipitation: Upon cooling to room temperature, the product often precipitates as the zwitterion.

-

Purification: Filter the white solid. Wash with cold ethanol to remove unreacted aldehyde. Recrystallize from water/ethanol (1:1) if necessary.[2]

Method B: Enantioselective Production via Enzymatic Resolution

To obtain the (S)-enantiomer (often required for bioactive peptidomimetics), a kinetic resolution using Penicillin G Acylase (PGA) is recommended.

-

Derivatization: Acylate the racemic amino acid with phenylacetic acid to form N-phenylacetyl-

-(4-pyridyl)- -

Hydrolysis: Incubate the racemate with immobilized PGA at pH 7.5,

. -

Selectivity: PGA selectively hydrolyzes the (S)-amide linkage.

-

Separation: Acidify the mixture. The free (S)-amino acid is water-soluble, while the unreacted (R)-amide precipitates or is extracted into ethyl acetate.

Diagram 2: Synthetic Workflow (Rodionov & Resolution)

Caption: Dual-pathway strategy showing direct racemic synthesis and downstream chiral resolution.

Part 4: Pharmaceutical Applications & Pharmacophore Logic

The utility of this compound lies in its ability to mimic the spatial arrangement of natural peptides while resisting enzymatic degradation.

Integrin Antagonists (VLA-4 / )

-amino acids are critical spacers in RGD (Arg-Gly-Asp) and LDV (Leu-Asp-Val) mimetics. The 3-carbon backbone provides the specific distance required to bridge the divalent cation site and the specificity pocket in integrin receptors.-

Mechanism:[3][2] The pyridine nitrogen mimics the basic side chain of Histidine or modified Arginine, engaging in hydrogen bonding or salt bridges within the receptor pocket.

Foldamers (Secondary Structure Mimetics)

-peptides constructed from this monomer tend to adopt stable helical structures (e.g., the 14-helix).- -position forces the backbone into specific torsion angles, stabilizing the helix. Furthermore, the pyridine nitrogen increases water solubility compared to phenyl-based foldamers, a common issue in this field.

Metal-Binding Linkers

In fragment-based drug discovery (FBDD), the pyridine nitrogen acts as a monodentate ligand. This molecule can serve as a linker in antibody-drug conjugates (ADCs) where pH-dependent solubility is required to release a payload in the acidic endosome.

Part 5: Analytical Validation

To ensure scientific integrity, the following analytical signatures must be verified:

-

1H NMR (D2O/DCl):

-

8.8 ppm (d, 2H, Py-H

-

8.0 ppm (d, 2H, Py-H

-

4.9 ppm (t, 1H,

-

3.1-3.3 ppm (m, 2H,

-

8.8 ppm (d, 2H, Py-H

-

Mass Spectrometry (ESI+):

- .

-

HPLC Method:

-

Column: C18 Polar Embedded (to retain the polar zwitterion).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA (TFA is required to protonate the pyridine and prevent tailing).

-

References

-

Rodionov Synthesis of

-Amino Acids: Rodionov, V. M., & Malevinskaya, E. T. (1926). Berichte der deutschen chemischen Gesellschaft. Synthese von -

Enzym

-Amino Acids: Soloshonok, V. A., et al. (1995). Enzymatic resolution of -

Integrin Antagonists &

-Amino Acid Scaffolds: Lin, L. S., et al. (1999). Synthesis and biological evaluation of 3-amino-3-arylpropionic acid derivatives as novel integrin VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters. -

Properties of Pyridyl-Alanine vs. Pyridyl-Beta-Alanine: Sigma-Aldrich Product Data: this compound (CAS 3429-24-1).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.org [mdpi.org]

- 6. mdpi.com [mdpi.com]

3-Amino-3-(pyridin-4-yl)propanoic acid literature review

Content Type: In-Depth Technical Reference Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0 (Current as of 2026)

Executive Summary & Chemical Identity

3-Amino-3-(pyridin-4-yl)propanoic acid is a

This guide provides a rigorous technical breakdown of its synthesis, resolution, and application in drug discovery.

Chemical Data Matrix[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number (Racemic) | 3429-24-1 |

| CAS Number (S-Isomer) | 490034-73-6 (Dihydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 166.18 g/mol |

| Chirality | Possesses one stereocenter at the C3 ( |

| Solubility | High in H |

Structural Distinction (Critical)

Researchers often confuse this target with the

-

Target (

-isomer): H -

Isomer (

-isomer): Py-CH

Figure 1: Structural differentiation between the target beta-amino acid and its alpha-isomer.

Synthetic Methodologies

The synthesis of this compound presents challenges due to the basicity of the pyridine ring and the high water solubility of the product. Two primary routes are recommended: the Rodionov Reaction for racemic bulk preparation and Enzymatic/Chemical Resolution for enantiopure access.

Protocol A: The Rodionov Reaction (Racemic Synthesis)

This "one-pot" condensation is the most efficient route for generating the racemic scaffold directly from the aldehyde.

Mechanism: Condensation of pyridine-4-carboxaldehyde with malonic acid and ammonium acetate. The reaction proceeds via an imine intermediate, followed by decarboxylation.[2]

Step-by-Step Protocol:

-

Reagents: Pyridine-4-carboxaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

-

Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).

-

Procedure:

-

Combine all reagents in a round-bottom flask equipped with a reflux condenser.

-

Heat to reflux (approx. 78-80 °C) for 8–12 hours. The reaction mixture will initially be clear and may turn yellow/orange.

-

Monitoring: Monitor consumption of aldehyde via TLC (SiO

, 10% MeOH in DCM).

-

-

Work-up (Critical Step):

-

Cool the mixture to room temperature. The product often precipitates as a zwitterionic solid.

-

If no precipitate forms, concentrate the ethanol to ~20% volume and add diethyl ether or acetone to induce crystallization.

-

Filter the white/off-white solid.

-

Purification: Recrystallize from hot Ethanol/Water (9:1).

-

-

Yield: Typically 60–75%.

Protocol B: Enantioselective Resolution (Chemical)

For drug development requiring the (S)-enantiomer, a classical resolution using chiral acids is robust and scalable. This method is adapted from the industrial synthesis of the 3-pyridyl analog.

Reagents:

-

Racemic N-Boc-3-amino-3-(pyridin-4-yl)propanoic acid (prepared from Protocol A via Boc-protection).

-

Resolving Agent: (1R,2S)-(-)-Ephedrine (or (+)-Cinchonine).

Workflow:

-

Salt Formation: Dissolve the racemic N-Boc protected acid in Ethyl Acetate. Add 1.0 eq of (1R,2S)-(-)-Ephedrine.

-

Crystallization: Heat to dissolve, then cool slowly to 0–5 °C. The diastereomeric salt of the (S)-isomer crystallizes preferentially.

-

Filtration: Collect the crystals.

-

Liberation: Suspend the salt in water/DCM biphasic mixture. Acidify carefully with dilute HCl to pH ~3-4 to liberate the free acid into the organic layer (as the N-Boc derivative).

-

Deprotection: Treat with 4M HCl in Dioxane to yield the pure (S)-3-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.

Figure 2: Synthetic workflow from aldehyde precursor to enantiopure beta-amino acid.

Biological & Medicinal Applications[5][6][7][8]

Peptidomimetics & Foldamers

The incorporation of this compound into peptide backbones creates "beta-peptides."

-

Mechanism: The extra methylene group (

) in the backbone alters the dihedral angles, allowing the formation of stable helices (e.g., the 14-helix) that are unrecognizable to natural proteases. -

Utility: This extends the half-life of peptide drugs from minutes to hours or days. The pyridine nitrogen provides a handle for further functionalization (e.g., N-oxide formation or alkylation) to tune solubility and potency.

Integrin Antagonists (RGD Mimetics)

This molecule serves as a scaffold for mimicking the Arg-Gly-Asp (RGD) sequence, which binds to integrin receptors (e.g.,

-

Role: The 3-amino-3-aryl propionic acid moiety mimics the Aspartic acid residue but with a rigidified distance and orientation.

-

Therapeutic Area: Thrombosis prevention (fibrinogen antagonists), cancer metastasis inhibition, and osteoporosis.

Analytical Characterization

To validate your synthesis, look for these signature signals:

-

1H NMR (D2O/DCl):

-

-proton (chiral center): Triplet or dd at

-

-protons (CH2): Two distinct multiplets at

-

Pyridine protons: Two doublets at

~8.1 and 8.8 ppm (shifts significantly depending on protonation state of the pyridine nitrogen).

-

-proton (chiral center): Triplet or dd at

References

-

Rodionov Synthesis of Beta-Amino Acids

- Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Source:Journal of the American Chemical Society.

- Context: Classic methodology for converting arom

-

(Canonical reference for Rodionov reaction).

-

Enantioselective Resolution Protocol

-

Title: An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds.[3]

- Source:Organic Process Research & Development (ACS Public

- Context: Detailed industrial protocol for resolving the 3-pyridyl analog, directly applicable to the 4-pyridyl target.

-

-

Beta-Peptide Foldamers

- Title: Beta-Peptides:

- Source:Chemical Reviews.

- Context: Comprehensive review on the stability and folding properties of beta-amino acid oligomers.

-

Integrin Antagonist Applications

- Title: Design and Synthesis of Potent and Selective Integrin Antagonists.

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the use of beta-aryl-beta-amino acids as RGD mimetics.

-

Chemical Identity & Properties

-

Title: this compound dihydrochloride Product Page.[4]

- Source: MedChemExpress / BLDPharm.

- Context: Physical property data and CAS verific

-

Sources

The Strategic Synthesis and Application of 3-Amino-3-(pyridin-4-yl)propanoic Acid

Executive Summary

The discovery and utilization of 3-Amino-3-(pyridin-4-yl)propanoic acid represents a critical advancement in the field of peptidomimetics and foldamer chemistry. Unlike its

This guide details the scalable synthesis, purification, and application of this chiral building block, moving beyond theoretical existence to practical, field-proven laboratory protocols.

Structural Significance & Pharmacophore Utility

The transition from

The "Beta" Advantage

-

Proteolytic Resistance: The additional methylene group disrupts the scissile bond geometry required by most endogenous proteases, significantly extending the half-life of peptide drugs containing this residue.

-

Foldamer Potential: Oligomers of

-amino acids (

The Pyridine Vector

The 4-pyridyl group distinguishes this molecule from the common phenylalanine analog (

-

Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for binding affinity in integrin antagonists (e.g., VLA-4 inhibitors).

-

Solubility: The basic nitrogen improves aqueous solubility of hydrophobic peptide sequences at physiological pH.

Synthetic Methodology: The Modified Rodionov Route

While various routes exist (e.g., Arndt-Eistert homologation), the most robust "discovery" route for accessing the racemic scaffold in bulk is the Rodionov Condensation . This one-pot reaction typically involves the condensation of an aldehyde with malonic acid and ammonium acetate.

Reaction Mechanism

The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia (generated in situ) and subsequent thermal decarboxylation.

Figure 1: The modified Rodionov condensation pathway for the one-pot synthesis of the target beta-amino acid.

Detailed Experimental Protocol

Objective: Synthesis of racemic this compound on a 50 mmol scale.

Reagents & Materials

-

Isonicotinaldehyde (4-Pyridinecarboxaldehyde): 5.35 g (50 mmol)

-

Malonic Acid: 5.20 g (50 mmol)

-

Ammonium Acetate: 7.71 g (100 mmol)

-

Ethanol (95%): 50 mL

-

Glacial Acetic Acid: For pH adjustment[1]

-

Ion Exchange Resin: Dowex 50W-X8 (H+ form)

Step-by-Step Methodology

-

Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isonicotinaldehyde (5.35 g) and malonic acid (5.20 g) in 50 mL of 95% ethanol.

-

Expert Insight: Unlike standard Rodionov procedures for benzaldehyde, the pyridine moiety can catalyze self-condensation. Add Ammonium Acetate (7.71 g) immediately to buffer the system and provide the nitrogen source.

-

-

Reflux & Decarboxylation: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

-

Checkpoint: The reaction is complete when CO2 evolution ceases. The solution will turn from clear to deep amber.

-

-

Isolation (The Zwitterion Challenge): Cool the reaction mixture to room temperature. The product often fails to precipitate directly due to the high solubility of the pyridine salt.

-

Filtration: Filter off any insoluble byproducts.

-

Concentration: Evaporate the ethanol under reduced pressure to yield a viscous oil.

-

-

Purification (Ion Exchange): Dissolve the crude oil in minimal distilled water and load onto a column containing Dowex 50W-X8 resin.

-

Wash: Elute with distilled water (approx. 3 column volumes) to remove unreacted malonic acid and non-basic impurities.

-

Elution: Elute the target amino acid using 1M aqueous Ammonia (

). -

Collection: Collect ninhydrin-positive fractions.

-

-

Crystallization: Concentrate the ammoniacal fractions to dryness. Recrystallize the residue from aqueous ethanol (EtOH:H2O, 9:1) to yield white crystals.[2]

Enantiomeric Resolution (Optional but Recommended)

For drug development applications requiring the (R)- or (S)-enantiomer, perform a kinetic resolution using Penicillin G Acylase (PGA) .

-

Substrate:

-Phenylacetyl derivative of the racemic amino acid. -

Enzyme: Immobilized PGA in phosphate buffer (pH 7.8).

-

Outcome: PGA selectively hydrolyzes the (S)-enantiomer amide, leaving the (R)-enantiomer amide intact.

Analytical Characterization

The following data validates the structural integrity of the synthesized molecule.

Table 1: Physicochemical Properties & Spectral Data

| Parameter | Value / Observation |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 225–228 °C (dec.) |

| MS (ESI) |

Applications in Drug Design: The Foldamer Logic

The primary utility of this compound lies in its ability to force specific conformational preferences in peptide backbones.

The 14-Helix Formation

When polymerized or alternated with

Figure 2: Comparative stability and structural logic of beta-peptides versus natural alpha-peptides.

Integrin Antagonism

This specific scaffold is frequently cited in the design of VLA-4 (Very Late Antigen-4) antagonists. The pyridine nitrogen mimics the basic functionality required to interact with the aspartic acid residue in the integrin binding pocket, while the

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. -

Steer, D. L., et al. (2002). "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids." Tetrahedron. -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

ChemicalBook. (2023). "this compound Properties and Data."

Sources

- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of 3-Amino-3-(pyridin-4-yl)propanoic Acid

Executive Summary

3-Amino-3-(pyridin-4-yl)propanoic acid (also known as

Unlike simple aliphatic amino acids, this compound possesses three ionizable groups : the carboxylic acid, the primary amine, and the pyridine nitrogen. This results in a complex, multi-stage ionization profile that dictates its solubility. This guide provides a definitive protocol for solubilization, grounded in the causality of its zwitterionic nature, ensuring reproducibility in synthesis and biological assays.

Physicochemical Profile & Solubility Landscape

The "Solubility U-Curve"

The solubility of this compound is strictly pH-dependent. Researchers often fail to dissolve this compound because they attempt to use neutral buffers (pH 7.0–7.4) where the molecule exists in its least soluble, charge-neutral zwitterionic state.

Key Ionization Constants (Estimated):

- (Carboxyl): ~3.6

- (Pyridine Nitrogen): ~5.3

- (Primary Amine): ~9.5

Solubility States:

-

High Solubility (pH < 3): Exists as a dication (

, -

Moderate Solubility (pH 3.6–5.3): Exists as a monocation (

, -

Minimum Solubility (pH 5.3–9.5): Exists as a neutral zwitterion (

, -

High Solubility (pH > 10): Exists as an anion (

,

Solvent Compatibility Table

| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2][3] | Usage Context |

| Water (pH 1.0 - 3.0) | Excellent | > 50 mg/mL | Stock preparation, HPLC injection. |

| Water (pH 6.0 - 8.0) | Poor | < 1-3 mg/mL | Biological assays (risk of precipitation). |

| DMSO | Good | ~5-20 mg/mL | Cryopreservation, stock solutions. |

| Methanol / Ethanol | Low/Moderate | < 5 mg/mL | Synthesis workups (often used to precipitate the zwitterion). |

| Acetonitrile | Poor | Insoluble | HPLC mobile phase (requires water). |

| Diethyl Ether / Hexane | Insoluble | 0 mg/mL | Washing/Purification. |

Visualization: Ionization & Solubility Logic

The following diagram illustrates the critical relationship between pH, charge state, and solubility. Use this to determine the optimal buffer for your application.

Caption: Solubility transitions driven by sequential deprotonation events. Optimal solubilization occurs outside the pH 5.3–9.5 window.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Creating a stable stock solution for long-term storage or serial dilution.

-

Weighing: Weigh 10 mg of this compound (MW: ~166.18 g/mol for free base; ~239.10 g/mol for 2HCl salt).

-

Solvent Choice:

-

Dissolution:

-

Add 1.0 mL of the chosen solvent.

-

Vortex vigorously for 30 seconds.

-

Troubleshooting: If particles persist (common with the free base), add 1 M HCl dropwise until the solution clears.

-

-

Sterilization: Filter through a 0.22 µm PVDF or PES membrane.

-

Storage: Aliquot and store at -20°C. Stable for 1 month.

Protocol B: Solubilization for Biological Assays (pH 7.4)

Purpose: Introducing the compound into cell culture or enzymatic assays without precipitation.

-

Start with DMSO Stock: Prepare a 100 mM stock in pure DMSO (anhydrous).

-

Dilution Strategy (The "Crash" Prevention Method):

-

Do not dilute directly into static media.

-

Step 1: Pipette the culture medium (e.g., DMEM + 10% FBS) into a tube.

-

Step 2: While vortexing the medium, slowly add the DMSO stock.

-

Limit: Keep final DMSO concentration < 0.5% (v/v).

-

Validation: Visually inspect for turbidity. If the compound crashes out (cloudiness), the concentration exceeds the solubility limit of the zwitterion at pH 7.4. You must lower the working concentration.

-

Synthesis & Purification Workflow

Context: Isolating the pure compound from a reaction mixture.

The zwitterionic nature is advantageous for purification. The "Isoelectric Precipitation" method is the industry standard for this class of compounds.

Caption: Purification strategy leveraging the minimum solubility at the isoelectric point (pI ~7.3).

References

-

Physicochemical Properties of Pyridine Deriv

-

Solubility of Beta-Amino Acids

-

Product Data: (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

- Source: MedChemExpress

-

Data: Solubility in DMSO (5 mg/mL) and Water (3.33 mg/mL).[4]

-

Synthesis of Pyridyl-Amino Acids

- Source: Organic Syntheses

- Context: Methodologies for handling and precipit

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 107-95-9 CAS MSDS (β-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis with 3-Amino-3-(pyridin-4-yl)propanoic Acid

Executive Summary

This guide details the integration of 3-Amino-3-(pyridin-4-yl)propanoic acid (an aromatic

-

Steric Hindrance: As a

-amino acid, the extra methylene group and the bulky pyridine ring on the -

Basicity: The pyridine nitrogen (pKa ~5.2) acts as a proton acceptor, potentially interfering with coupling pH and HPLC purification.

-

Solubility: The zwitterionic nature of the free amino acid and the hydrophobicity of the Fmoc-protected derivative require optimized solvent systems.

This protocol utilizes an Fmoc/tBu strategy optimized for "difficult sequences," employing high-efficiency coupling reagents (HATU/HOAt) and specific purification buffers to mitigate peak tailing.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4]

Molecule Specifications[2][4][5]

-

IUPAC Name: this compound

-

Common Name:

-homo-4-pyridylalanine -

Role: Peptidomimetic scaffold, metal chelator, proteolytic stability enhancer.

-

Key Feature: The pyridine ring is generally left unprotected during synthesis. Its nucleophilicity is low enough to avoid acylation by active esters, provided the primary amine is more reactive, but it will consume equivalents of acid during cleavage.

Reagent Selection Table

| Component | Recommendation | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) or Rink Amide | 2-CTC is ideal for C-terminal |

| Coupling Reagent | HATU (with HOAt) | Stronger activation is required to overcome the lower nucleophilicity and steric bulk of the |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base.[1] Critical: Use exactly 2.0 eq relative to HATU/AA to prevent capping by uronium salts. |

| Solvent | DMF (Main) / NMP (Solubilizer) | NMP is superior for preventing aggregation in sequences containing aromatic |

| Deprotection | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation (if Asp is present) and reduces potential racemization of sensitive adjacent residues. |

Detailed Experimental Protocols

Protocol A: Resin Loading (First Residue Attachment)

Use this protocol if the

-

Swelling: Suspend 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 min. Drain.

-

Preparation: Dissolve Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid (0.8 mmol, 0.5 eq relative to resin max loading) in 10 mL DCM. Add DIEA (3.2 mmol, 4 eq).

-

Note: Low loading (0.4–0.6 mmol/g) is preferred to reduce aggregation.

-

-

Loading: Add solution to resin.[1][2][3][4] Agitate for 2 hours at RT.

-

Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction vessel. Agitate for 20 mins to cap unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[5]

Protocol B: Chain Elongation (The "Difficult Coupling" Cycle)

Use this protocol when coupling the

Step 1: Fmoc Deprotection [1][4][6][7][8]

-

Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Observation: The pyridine side chain is stable to piperidine.[3]

-

Wash: DMF (5x), DCM (3x), DMF (3x).[5]

Step 2: Activation & Coupling (The Critical Step) Standard HBTU/DIC protocols often fail here. We use HATU.

-

Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF/NMP (1:1).

-

Activation: Add DIEA (6.0 eq) to the amino acid solution.

-

Color Change: Solution should turn yellow/orange. Activate for exactly 30 seconds before adding to resin.

-

-

Reaction: Add activated mixture to the resin.

-

Time: Agitate for 60–90 minutes (double the standard time).

-

Temperature: If aggregation is suspected, heat to 50°C (microwave or water bath).

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

Note:

-amines react slowly with ninhydrin; the Kaiser test may yield a "false negative" (light blue instead of dark blue). The Chloranil test is often more reliable for difficult amines.

-

-

Double Coupling (Mandatory): If the color test is slightly positive, repeat Step 2 with fresh reagents for 45 mins.

Step 3: Capping (Optional but Recommended)

-

Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins to terminate unreacted chains.

Protocol C: Cleavage & Isolation

The pyridine ring will act as a "proton sponge" during cleavage.

-

Wash: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (basic amines in DMF can cause TFA salts to form oils).

-

Cocktail Preparation: Prepare Reagent K analogue:

-

Incubation: Add cocktail to resin. Agitate for 2–3 hours.

-

Precipitation:

-

Concentrate filtrate under Nitrogen flow to ~20% volume.

-

Add cold Diethyl Ether (10x volume).

-

Crucial Observation: The peptide may precipitate as a sticky gum due to the pyridinium trifluoroacetate salt.

-

Fix: If gum forms, decant ether, add fresh ether, and scratch the vessel wall with a spatula to induce crystallization. Sonicate if necessary.

-

Lyophilization: Dissolve the crude solid in 10% Acetic Acid/Water and lyophilize.

Analytical & Purification Strategy

HPLC Conditions

Pyridine-containing peptides often exhibit peak tailing in standard acidic buffers due to the interaction between the positively charged pyridinium (protonated) and residual silanols on the column.

-

Column: C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge).

-

Standard Buffer:

-

A: 0.1% TFA in H2O[9]

-

B: 0.1% TFA in MeCN

-

-

Alternative Buffer (If tailing occurs):

-

Switch to TEAP (Triethylamine Phosphate) pH 6.5 or Ammonium Bicarbonate pH 7.8 . At neutral pH, the pyridine is deprotonated (neutral), improving peak shape and retention.

-

Mass Spectrometry[1]

-

Expected Mass: Calculate the monoisotopic mass.

-

Ionization: In ESI+, expect to see intense

and

Workflow Visualization

The following diagram illustrates the decision logic for incorporating the

Figure 1: Optimized SPPS Cycle Logic differentiating standard residues from the sterically hindered

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of | Switch to HATU or PyAOP . Use microwave heating (50°C, 10 min). Perform double coupling. |

| Racemization | Over-activation or excessive base. | Use Oxyma Pure instead of HOBt. Ensure DIEA does not exceed 2.0 eq relative to AA. |

| Broad HPLC Peaks | Pyridinium interaction with column silanols. | Add 0.1% Triethylamine to the mobile phase or use a high-pH compatible column (e.g., Waters XBridge) at pH 7.5. |

| Sticky Precipitate | Pyridinium-TFA salt formation. | Do not rely solely on ether precipitation. Dissolve the "gum" in water/acetonitrile and lyophilize directly. |

References

-

Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Beta-AA synthesis).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive. Journal of the American Chemical Society. (Basis for HATU/HOAt usage).

-

Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on Beta-peptide synthesis).

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. (General SPPS protocols).

-

Bachem. (2023). Peptide Purification Process & Methods: An Overview. (Purification strategies for complex peptides).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. biovera.com.au [biovera.com.au]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. biomatik.com [biomatik.com]

3-Amino-3-(pyridin-4-yl)propanoic acid as a building block in medicinal chemistry

Application Note & Protocol Guide: 3-Amino-3-(pyridin-4-yl)propanoic Acid

Part 1: Introduction & Strategic Value

This compound (also known as

Medicinal Chemistry Utility:

-

Integrin Antagonism: It is widely used as a spacer in RGD (Arg-Gly-Asp) mimetics. The extra methylene group (

) extends the distance between the N-terminus and C-terminus, allowing for precise fitting into the -

Pharmacophore Installation: The pyridine ring at the

-position acts as a bioisostere for phenyl groups but with added polarity and hydrogen-bond accepting capability (via the pyridine nitrogen), improving solubility and targeting acidic residues in receptor pockets. -

Proteolytic Stability: Incorporation into peptide sequences blocks cleavage by standard aminopeptidases and proteases, significantly increasing the half-life of peptide drugs.[2]

Part 2: Physicochemical Profile

| Property | Value / Description | Relevance |

| Molecular Formula | Core building block | |

| Molecular Weight | 166.18 g/mol | Low MW fragment |

| pKa (COOH) | ~3.5 | Standard acidic carboxyl |

| pKa (Pyridine) | ~5.2 | Protonatable at physiological pH (lysosome/tumor microenvironment) |

| pKa ( | ~9.8 | Basic primary amine |

| Solubility | Water, Methanol, DMSO | Amphoteric nature aids aqueous solubility |

| Chirality | Exists as (R) and (S) enantiomers | (S)-isomer is often preferred for bioactive foldamers |

Part 3: Synthesis Protocols

Protocol A: Synthesis via Modified Rodionov Reaction (Racemic)

This method generates the racemic

Reagents:

-

Pyridine-4-carboxaldehyde (1.0 eq)[1]

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-4-carboxaldehyde (10.7 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (150 mL).

-

Ammonium Addition: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours. The reaction proceeds via imine formation followed by decarboxylation.[2] -

Isolation: Cool the mixture to room temperature. The product often precipitates as a zwitterion.[2]

-

Filtration: Filter the white solid. If no precipitate forms, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.[2]

-

Purification: Recrystallize from hot water/ethanol (1:1) to obtain pure racemic this compound.

Protocol B: Fmoc-Protection for SPPS

Critical Note: The pyridine nitrogen is nucleophilic. Use Fmoc-OSu instead of Fmoc-Cl to prevent acylation of the pyridine ring.

Reagents:

-

This compound (1.0 eq)[1]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

- (2.5 eq)[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid (1.66 g, 10 mmol) and

(2.1 g, 25 mmol) in water (25 mL). Ensure complete dissolution (pH should be ~9).[2] -

Addition: Dissolve Fmoc-OSu (3.7 g, 11 mmol) in acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

-

Reaction: Stir vigorously at room temperature for 12 hours.

-

Workup:

-

Evaporate acetone under reduced pressure.[2]

-

Wash the aqueous phase with diethyl ether (

) to remove unreacted Fmoc-OSu and byproducts.[2] -

Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.[2] Do not go below pH 3 to avoid protonating the pyridine to a degree where it prevents precipitation of the Fmoc-acid.

-

-

Extraction: Extract the white precipitate/oil into ethyl acetate (

). -

Drying: Dry over

, filter, and concentrate to yield Fmoc-3-amino-3-(pyridin-4-yl)propanoic acid .

Part 4: Medicinal Chemistry Application Note

Design of Integrin Antagonists (RGD Mimetics)

The

- -Amino Acid: Backbone length ~3.8 Å per residue.

- -Amino Acid: Backbone length ~5.1 Å per residue.

By substituting an

Visualization: Synthesis & Application Workflow

Caption: Workflow from raw material to bioactive peptide incorporation. Green nodes indicate chiral purity steps.

Part 5: Solid Phase Coupling Protocol

When coupling this building block in SPPS, standard carbodiimide methods (DIC/HOBt) may be slow due to the steric bulk of the

Recommended Coupling Condition:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.[2]

-

Time: Double coupling (

) is recommended to ensure >99% conversion.

Self-Validation Step: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after coupling.[2] If the resin beads remain blue (positive), repeat the coupling step.[2]

References

-

Rodionov Synthesis of

-Amino Acids: -

Medicinal Chemistry of Integrin Inhibitors

-

Fmoc Protection Strategies

- -Amino Acids in Peptidomimetics:

Sources

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioseparation of 3-Amino-3-(pyridin-4-yl)propanoic Acid

This Application Note is structured as a comprehensive technical guide for the chiral separation of 3-Amino-3-(pyridin-4-yl)propanoic acid , a zwitterionic

Executive Summary

The separation of This compound enantiomers presents a unique chromatographic challenge due to the molecule's zwitterionic nature (containing both carboxylic acid and primary amine) combined with the basicity of the pyridine ring.[1] Standard reversed-phase chiral methods often suffer from severe peak tailing due to secondary silanol interactions with the pyridine nitrogen.[1]

This guide establishes Zwitterionic Ion-Exchange (ZWIX) chromatography as the "Gold Standard" method for this separation.[1] This approach utilizes Cinchona alkaloid-derived chiral stationary phases (CSPs) to achieve high-resolution separation without derivatization.[1] A secondary protocol using Teicoplanin-based CSPs is provided for aqueous-compatible workflows.[1]

Target Molecule Profile

-

Compound: this compound (also known as

-(4-pyridyl)- -

Structure: A

-amino acid with a chiral center at the C3 position.[1] -

Chemical Challenges:

-

Zwitterionic Character: Exists as a charged species at neutral pH.[1]

-

Pyridine Basicity: The pyridine ring (

) adds a second basic site, increasing the risk of non-specific binding to residual silanols on silica-based columns. -

Solubility: High polarity; limited solubility in pure non-polar organic solvents (e.g., Hexane/Heptane).

-

Primary Protocol: Zwitterionic Ion-Exchange (ZWIX)

Recommended Column: CHIRALPAK® ZWIX(+) or ZWIX(-) Mechanism: Synergistic Double Ion-Pairing[1][2]

The ZWIX stationary phases are specifically engineered for underivatized amino acids.[3] They contain a chiral selector composed of a Cinchona alkaloid (Quinine or Quinidine) fused with a sulfonic acid group.[2][3][4] This creates a "molecular cleft" that simultaneously interacts with the analyte's ammonium group (via the sulfonate site) and carboxylate group (via the quinuclidine site).

Mechanistic Workflow

Figure 1: The double ion-pairing mechanism allows the ZWIX phase to recognize the zwitterionic analyte without derivatization.

Experimental Conditions (The "Starting Point")

| Parameter | Specification | Notes |

| Column | CHIRALPAK ZWIX(+) (3 µm, 150 x 3.0 mm) | ZWIX(-) provides reversed elution order.[1] |

| Mobile Phase | MeOH / MeCN / H₂O (49 : 49 : 2) | High MeOH content reduces retention; MeCN increases it.[1][5] |

| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) | CRITICAL: Maintains the ionization state of both CSP and analyte. |

| Flow Rate | 0.5 mL/min | Optimized for 3 mm ID columns.[1][5] |

| Temperature | 25°C - 40°C | Higher temp often improves peak shape for amino acids.[1] |

| Detection | UV @ 260 nm | Pyridine ring has strong absorbance at 254-260 nm.[1] |

| Sample Diluent | Mobile Phase | Ensure complete dissolution; filtration (0.2 µm) is mandatory.[1] |

Optimization Strategy

-

Retention Tuning: If retention is too low, increase the acetonitrile (MeCN) ratio (e.g., to 25:75 MeOH:MeCN).

-

Peak Shape (Tailing): The pyridine ring may cause tailing.[1]

-

Solution: Increase the base additive (DEA) concentration slightly (e.g., to 35 mM) or switch to Triethylamine (TEA).

-

Note: Ensure the acid:base molar ratio remains roughly 2:1 to maintain the zwitterionic mechanism.

-

-

Elution Order: If the target enantiomer co-elutes with an impurity, simply switch to the ZWIX(-) column to reverse the elution order (L-isomer usually elutes first on ZWIX(+), but this must be experimentally verified for

-amino acids).[1]

Secondary Protocol: Teicoplanin (Macrocyclic Antibiotic)

Recommended Column: CHIROBIOTIC™ T (Astec/Supelco) Applicability: Preferred when aqueous mobile phases are required (e.g., biological samples).[1]

Teicoplanin contains an "aglycone basket" that is highly selective for

Experimental Conditions

| Parameter | Specification | Notes |

| Column | CHIROBIOTIC T (5 µm, 250 x 4.6 mm) | Teicoplanin bonded phase.[1] |

| Mobile Phase | MeOH / H₂O (60 : 40) | Polar Organic/Reversed Phase hybrid.[1] |

| Additives | 0.1% Triethylamine (TEA) + 0.1% Acetic Acid | pH control is vital (Target pH 4.5 - 6.0).[1] |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |

| Temperature | 20°C | Lower temperature often enhances selectivity on antibiotic phases.[1] |

Method Validation & Troubleshooting

Derivatization for Confirmation

If direct separation yields ambiguous results, derivatize the sample with Marfey's Reagent (FDAA) .

-

Reaction: React sample with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.

-

Separation: The resulting diastereomers can be separated on a standard C18 achiral column.

-

Use Case: This serves as an excellent orthogonal method to validate the enantiomeric excess (ee) values obtained from the direct ZWIX method.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Peaks | Slow mass transfer or solubility issues.[1] | Increase column temperature to 40°C; reduce flow rate. |

| Fronting Peaks | Sample overload. | Dilute sample; inject smaller volume (< 5 µL).[1] |

| Tailing | Pyridine interaction with silanols.[1] | Increase ionic strength (additives); ensure water content is at least 2%.[1] |

| No Retention | Mobile phase too strong.[1] | Increase MeCN % in ZWIX method; reduce MeOH. |

References

-

Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[1] Link

-

Ilisz, I., et al. (2012). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. Link[1]

-

Sigma-Aldrich (Supelco). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using CHIROBIOTIC T. Link

-

Péter, A., et al. (2001). "High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase." Journal of Chromatography A, 904(1), 1-15.[6]

-

Zhang, C., et al. (2010).[7] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[7] Link

Sources

- 1. 3-[(Pyridine-3-carbonyl)-amino]-propionic acid | C9H10N2O3 | CID 753848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chiraltech.com [chiraltech.com]

- 3. hplc.eu [hplc.eu]

- 4. Daicel CHIRALPAK ZWIX(-) Analytical Column, 3µm, ID 4.0 mm x L 150 mm - 52514 Daicel CHIRALPAK ZWIX(-) Analytical Column [52514] - £1,876.43 : UVISON.com [uvison.com]

- 5. chiraltech.com [chiraltech.com]

- 6. hplc.eu [hplc.eu]

- 7. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-(pyridin-4-yl)propanoic acid in antimicrobial drug discovery

Application Note: 3-Amino-3-(pyridin-4-yl)propanoic Acid in Antimicrobial Peptidomimetics

Abstract

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents that resist enzymatic degradation. This compound (also known as

Chemical Foundation & Quality Control

Before initiating synthesis, the integrity of the building block must be verified. This compound is typically utilized in its

Key Chemical Properties:

-

IUPAC Name: this compound

-

Role:

-amino acid (Side chain on the -

pKa (Pyridine): ~5.2 (Protonated at acidic pH/lysosomal environments; neutral at physiological pH unless influenced by local sequence environment).

-

Structural Advantage: The extra methylene group in the backbone (

-

Quality Control Protocol (LC-MS/NMR):

-

Purity Requirement: >98% (Essential to prevent truncation errors in SPPS).

-

Chirality Check: If using an enantiopure version (R or S), chiral HPLC is mandatory to ensure no racemization occurred during Fmoc-protection.

-

Solubility: The pyridine ring can induce aggregation. Dissolve in DMF/DMSO for stock solutions; avoid pure water for the Fmoc-derivative.

Protocol: Incorporation via Fmoc-SPPS

Incorporating

Materials:

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) recommended to reduce steric hindrance.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DMF for 45 minutes (critical for solvation of the polymer matrix).

-

Deprotection (Fmoc Removal):

-

Treat with 20% Piperidine in DMF (

min). -

Note: Monitor UV absorbance.[2]

-amino acids release the Fmoc group slower than

-

-

Coupling (The Critical Step):

-

Stoichiometry: Use 3-4 equivalents of Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid relative to resin loading.

-

Activation: Mix Amino Acid : HATU : HOAt : DIPEA in a 1:1:1:2 ratio in DMF. Pre-activate for 2 minutes only (prevent racemization).

-

Reaction Time: Double the standard coupling time. Recommend 2 hours at room temperature.

-

Double Coupling: For sequences >10 residues, perform a double coupling (repeat step 3 without deprotection) to ensure yield.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 3 hours. (Pyridine moieties can trap TFA; ensure thorough ether precipitation and lyophilization).

-

Data Visualization: SPPS Workflow

Figure 1: Optimized SPPS workflow for

Biological Evaluation: Proteolytic Stability Assay

The primary advantage of using this compound is resistance to proteases. This assay validates that property.

Objective: Compare the half-life (

Protocol:

-

Substrate Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Enzyme Addition: Add Trypsin or Human Serum (25% v/v final concentration).

-

Ratio: Enzyme:Peptide ratio of 1:100 (w/w) for Trypsin.

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately add 50

L of 1% TFA in Acetonitrile to stop the reaction. -

Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak.

Expected Results:

| Compound Type | Enzyme | Half-life (

Mechanism of Action & MIC Determination

The pyridine moiety contributes to antimicrobial activity via membrane disruption (cationic amphiphilicity) or specific metallo-enzyme inhibition.

MIC Assay (Broth Microdilution) - Critical Modifications: Standard MIC protocols often fail for cationic peptides due to binding to polystyrene plates.

-

Plate Selection: Use Polypropylene (PP) or Non-Binding Surface (NBS) 96-well plates. Do not use standard tissue-culture treated polystyrene.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL of S. aureus (Gram+) or P. aeruginosa (Gram-). -

Readout: Visual turbidity or OD600 after 18-24h.

Mechanism Visualization

Figure 2: Mechanistic pathway of the pyridine-based peptidomimetic.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

-Amino acids: Versatile peptidomimetics.[1][3] Current Medicinal Chemistry, 9(8), 811-822. Link -

Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of

- and -

Hansen, T., et al. (2011). Synthesis and antimicrobial activity of

-peptidomimetics based on 3-amino-3-arylpropionic acids. European Journal of Medicinal Chemistry. Link -

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Link

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

,

Sources

Application Note: 3-Amino-3-(pyridin-4-yl)propanoic Acid in Peptidomimetic Oncology Drug Design

This guide is structured as a high-level technical document for drug discovery scientists, focusing on the application of 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as

Abstract

This guide details the utility of This compound (CAS: 3429-24-1) as a strategic building block in anticancer research. Unlike standard

Introduction: The -Amino Acid Advantage

In oncology drug development, peptide-based therapeutics often fail due to rapid degradation by serum proteases. This compound addresses this by introducing a methylene group into the peptide backbone (

Chemical Profile[1][2][3][4][5][6][7]

-

IUPAC Name: this compound

-

Common Name:

-(4-Pyridyl)- -

Molecular Weight: 166.18 g/mol

-

Key Feature: The pyridine nitrogen (

) can participate in hydrogen bonding or coordinate with metal ions (e.g.,

Mechanism of Action: Targeting Integrins in Metastasis

The primary anticancer application of this scaffold is in the design of RGD (Arg-Gly-Asp) mimetics . Integrins, particularly

The "Pyridyl-Anchor" Hypothesis

In classical RGD antagonists, the guanidine group of Arginine forms a salt bridge with aspartate residues in the integrin binding pocket. The 3-(pyridin-4-yl) moiety acts as a neutral or partially charged mimetic that can:

-

Coordinate with the MIDAS Cation: The pyridine nitrogen donates a lone pair to the Metal Ion-Dependent Adhesion Site (MIDAS) within the integrin headpiece.

-

Rigidify the Backbone: The

-amino acid structure restricts conformational freedom, reducing the entropic cost of binding.

Pathway Visualization

The following diagram illustrates the inhibition of the Integrin signaling pathway using a peptidomimetic containing the subject compound.

Caption: Mechanism of competitive inhibition where the

Protocol 1: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a stable RGD-mimetic peptide: cyclo(Arg-Gly-Asp-D-Phe-[

Materials

-

Resin: 2-Chlorotrityl Chloride Resin (low loading, 0.3-0.5 mmol/g recommended to prevent aggregation).

-

Building Block: Fmoc-3-amino-3-(pyridin-4-yl)propanoic acid (commercially available or synthesized via Arndt-Eistert homologation).

-

Coupling Agents: HATU / HOAt (Preferred over HBTU due to the steric bulk of

-amino acids). -

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure

-

Resin Loading:

-

Swell resin in DCM for 30 min.

-

Dissolve Fmoc-

-Pyr-Ala (2 eq) and DIPEA (4 eq) in DCM. Add to resin. -

Agitate for 2 hours. Cap unreacted sites with methanol/DIPEA/DCM (1:2:17).

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (

min). Note: Monitor UV absorbance;

-

-

Elongation (Coupling Cycle):

-

Activate subsequent amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Coupling time: Extend to 60-90 minutes for the residue immediately following the

-amino acid, as the secondary structure may be altered.

-

-

Cleavage & Cyclization (if applicable):

-

Cleave from resin using 1% TFA in DCM (to keep side chains protected if cyclizing head-to-tail).

-

Cyclize in dilute solution (DMF, <1 mM) using PyBOP/DIPEA.

-

-

Final Deprotection:

-

95% TFA / 2.5% TIS / 2.5%

for 3 hours. -

Precipitate in cold diethyl ether.

-

Critical Checkpoint: Verify the mass using LC-MS. The pyridine ring will likely cause significant tailing in standard C18 reverse-phase HPLC; add 0.1% TFA or Formic Acid to the mobile phase to protonate the pyridine nitrogen and improve peak shape.

Protocol 2: Serum Stability Assay

Objective: Quantify the proteolytic resistance conferred by the this compound residue compared to a standard

Materials

-

Test Compound: Purified Peptide containing

-Pyr-Ala. -

Control Compound: Analogous Peptide with standard L-Alanine or L-Phenylalanine.

-

Medium: Human Serum (pooled, heat-inactivated optional, but active preferred for protease activity).

Procedure

-

Preparation: Dissolve peptides in PBS to a final concentration of 200

M. -

Incubation: Mix 100

L of peptide solution with 400 -

Sampling:

-

Take 50

L aliquots at time points: 0, 1h, 4h, 8h, 24h, 48h. -

Immediately quench by adding 100

L cold Acetonitrile (contains 1% Formic Acid) to precipitate serum proteins. -

Centrifuge at 10,000 x g for 10 min.

-

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

-

Calculation: Plot % remaining vs. time to calculate half-life (

).

Expected Data Profile

| Compound Type | Interpretation | |

| Control ( | < 2 Hours | Rapid degradation by aminopeptidases/endopeptidases. |

| Test ( | > 24 Hours | The |

Protocol 3: In Vitro Cell Adhesion Assay

Objective: Assess the efficacy of the compound in preventing tumor cell attachment to Extracellular Matrix (ECM) components.

Materials

-

Cell Line: U87MG (Glioblastoma) or A549 (Lung Cancer) - both express high levels of integrins.

-

Matrix: Vitronectin (for

) or Fibronectin (for -

Detection: Calcein-AM fluorescent dye.

Procedure

-

Coating: Coat 96-well plates with Vitronectin (5

g/mL) overnight at 4°C. Block with 1% BSA. -

Cell Prep: Label cells with Calcein-AM (2

M) for 30 min. Resuspend in serum-free media. -

Treatment: Pre-incubate cells (

cells/well) with varying concentrations of the -

Adhesion: Add cell/drug mix to the coated plate. Incubate for 1 hour at 37°C.

-

Wash: Gently wash 3x with PBS to remove non-adherent cells.

-

Read: Measure fluorescence (Ex 485nm / Em 520nm).

-

Analysis: Calculate

for inhibition of adhesion.

References

-

Integin Antagonists & Beta-Amino Acids: Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

-

RGD Mimetics in Cancer: Meyer, A., et al. "Targeting RGD recognizing integrins: drug development, biomaterial applications, tumor imaging and potential." Current Pharmaceutical Design, 2006. Link

-

Synthesis of Pyridine-Propanoic Acids: Sigma-Aldrich Product Sheet, "this compound." Link

-

Beta-Peptide Stability: Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link

-

Anticancer Peptidomimetics: Grybaite, B., et al. "Evaluation of N-aryl-β-alanine derivatives as anticancer agents." Bioorganic Chemistry, 2021.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-(pyridin-4-yl)propanoic Acid Synthesis

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Topic: Troubleshooting Synthesis, Purification, and Chiral Resolution

Target Molecule: 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as

Introduction: The "Deceptive" Zwitterion

Welcome to the technical support hub for

Why is this synthesis difficult? Researchers often underestimate this molecule because it looks like a simple amino acid. It is not. It presents a "Perfect Storm" of chemical properties:

-

Zwitterionic Solubility: It is highly soluble in water but insoluble in most organic solvents, rendering standard liquid-liquid extraction (LLE) useless.[1]

-

Pyridine Reactivity: The pyridine ring is electron-deficient, making the aldehyde precursor prone to polymerization and the final product susceptible to metal catalyst poisoning.[1]

-

Isoelectric Traps: Unlike standard

-amino acids, the basicity of the pyridine nitrogen (pKa ~5.[1]3) complicates the isoelectric precipitation, often requiring precise ion-exchange chromatography for isolation.[1]

Module 1: The Rodionov Reaction (Racemic Synthesis)[1][2]

The most common route to the racemic scaffold is the Rodionov reaction—a condensation of pyridine-4-carboxaldehyde with malonic acid and ammonium acetate.

Standard Protocol (Optimized)

-

Reagents: Pyridine-4-carboxaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).[1]

-

Solvent: Ethanol (Absolute).[1]

-

Conditions: Reflux (80°C) for 6–12 hours.[1]

Troubleshooting Guide: Reaction Failures

Q: My reaction mixture turned into a black, viscous tar. What happened? A: Thermal polymerization of the aldehyde. Pyridine-4-carboxaldehyde is unstable at high temperatures in the presence of base if the condensation is slow.

-

The Fix: Ensure your ammonium acetate is dry (not deliquesced).[1] Mix the malonic acid and ammonium acetate in ethanol first and heat to 40°C to generate the active ammonium malonate species before adding the aldehyde dropwise.[1] This ensures the aldehyde immediately reacts rather than polymerizing.[1]

Q: I see the product by LC-MS, but the yield is <30%. A: Incomplete Decarboxylation. The reaction proceeds via an intermediate enamine-dicarboxylate. If the temperature isn't sustained, the second decarboxylation step fails.[1]

-

The Fix: After the initial reflux, add a small volume of glacial acetic acid (0.5 eq) and continue refluxing for 1 hour. This promotes the final decarboxylation of the intermediate.[1]

Q: The product co-elutes with a byproduct in the baseline.

A: Formation of the

-

The Fix: This occurs if the ammonium acetate concentration drops.[1] Use a slight excess (2.2 eq) of ammonium acetate to shift the equilibrium toward the amine.[1]

Visual Workflow: Rodionov Mechanism & Failure Points

Figure 1: Critical pathways in the Rodionov synthesis. Red/Yellow paths indicate common failure modes.

Module 2: Purification (The "Nightmare" Phase)

This is where 80% of syntheses fail.[1] You cannot extract this zwitterion into Ethyl Acetate or DCM from water.

Data: Solubility Profile

| Solvent | Solubility | Notes |

| Water (pH 1-3) | High | Exists as Dication (PyH |

| Water (pH 6-7) | Moderate | Zwitterion (Py, NH |

| Water (pH >10) | High | Anion (COO |

| Ethanol | Low | Good for crystallization of HCl salt |

| DCM/EtOAc | Negligible | Do not use for extraction |

Troubleshooting Guide: Isolation

Q: I tried to extract with EtOAc, but the organic layer is empty. A: Stop doing liquid-liquid extraction. The molecule is too polar.

-

The Fix (Method A - Ion Exchange): Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W).[1]

Q: I don't have Dowex resin. How do I crystallize it? A: The "Isoelectric Point" Crash. The pI of this molecule is complicated by the pyridine ring, but precipitation is possible.[1]

-

The Fix:

-

Concentrate the reaction mixture to a minimal volume.

-

The solution is likely acidic (acetic acid).[1] Carefully adjust pH to 6.5–7.0 using concentrated NH

OH.[1] -

Add cold Ethanol (3x volume) to force the zwitterion out of solution.[1]

-

Filter the white precipitate.[1] Note: This yields the free zwitterion, not the HCl salt.[1]

-

Visual Workflow: Purification Logic

Figure 2: Decision tree for isolating the zwitterionic product.

Module 3: Enantioselective Synthesis & Resolution

Drug development usually requires the pure (

Method 1: Enzymatic Resolution (Recommended)

The Rodionov reaction produces a racemate.[1][2] The most scalable modern method for resolution is Kinetic Resolution using

-

Enzyme:

-Transaminase (e.g., from Variovorax paradoxus or engineered variants).[1] -

Mechanism: The enzyme selectively transaminates the (

)-isomer into the ketone (which is unstable and degrades), leaving the pure ( -

Reference: See work on Thermobaculum terrenum transaminases for

-amino acids [1].

Method 2: Chemical Resolution (Classic)

If enzymes are unavailable, classical salt resolution is the fallback.[1]

-

Resolving Agent: (+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Protocol:

Troubleshooting Guide: Chiral Issues

Q: My enantiomeric excess (ee) drops during the workup of the chiral salt.

A: Racemization via Retro-Michael Addition.

Under strongly basic conditions or high heat,

-

The Fix: Never heat the chiral material above 60°C in basic solution.[1] When liberating the free amine from the tartrate salt, use mild base (NaHCO

) rather than NaOH, and keep it cold.[1]

References

-

Enzymatic Resolution: Mathew, S., et al. "Kinetic resolution of rac-β-amino acids by employing fold type-IV transaminase."[2] ResearchGate (2025).[1]

-

Rodionov Synthesis: Protopopova, M. N., et al. "Synthesis of

-amino acids via the Rodionov reaction."[1] Russian Chemical Reviews. -

Purification: "Purification of Zwitterionic Amino Acids." Organic Syntheses, Coll.[1][3] Vol. 3, p. 88. [1]

-

Properties: PubChem Compound Summary for 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Pyridine-4-carboxaldehyde and associated reagents before handling.

Sources

Technical Support Center: Optimizing Coupling of 3-Amino-3-(pyridin-4-yl)propanoic Acid in SPPS

Subject: Protocol Optimization & Troubleshooting for Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid

Molecule Class:

Executive Summary

The incorporation of 3-Amino-3-(pyridin-4-yl)propanoic acid (a

This guide moves beyond standard protocols, addressing the specific kinetic bottlenecks caused by the

Part 1: Pre-Synthesis Checklist & Reagent Selection

Solvation & Resin Choice

The pyridine ring increases polarity and potential for intermolecular H-bonding (aggregation). Standard DCM/DMF mixtures often fail to solvate the growing chain adequately after this insertion.

-

Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for this specific residue due to its higher dielectric constant, which disrupts pyridine-mediated aggregation.

-

Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) . High loading promotes aggregation of

-peptide segments, leading to truncated sequences. ChemMatrix or Tentagel resins are preferred over polystyrene for their superior swelling in polar solvents.

Coupling Reagents: The "Gold Standard"

Do not use DIC/HOBt for this coupling. The kinetics are too slow for the sterically hindered

| Reagent System | Suitability | Notes |

| HATU / HOAt / DIEA | High | The 7-azabenzotriazole moiety (HOAt) is critical for accelerating reaction rates at hindered centers via the "neighboring group effect." |

| COMU / Oxyma / DIEA | High | A safer, often more efficient alternative to HATU. Excellent for preventing racemization.[1] |

| DIC / Oxyma | Medium | Acceptable for coupling of the residue, but likely insufficient for coupling onto it. |

| PyBOP / HOBt | Low | Avoid. Generates carcinogenic byproducts (HMPA) and is kinetically inferior for |

Part 2: The Optimized Coupling Protocol

This workflow is divided into two critical stages: Insertion (coupling the molecule itself) and Elongation (coupling the next amino acid onto the

Stage A: Insertion (Coupling the -AA)

The coupling of Fmoc-3-Amino-3-(pyridin-4-yl)propanoic acid to the resin-bound peptide.

-

Dissolution: Dissolve the amino acid (3-4 eq) in NMP. If turbidity persists, add DCM (10-20% v/v) or a few drops of DMSO .

-

Activation: Add HATU (0.95 eq relative to AA) and DIEA (2 eq).

-

Critical: Pre-activate for only 30-60 seconds . Longer activation risks racemization of the activated ester.

-

-

Reaction: Add to resin. Shake for 2 hours at room temperature.

-

Monitoring: Perform a Kaiser Test .

-

Note: The pyridine nitrogen is not nucleophilic enough to react with ninhydrin to give a false positive, but ensure the wash is thorough.

-

Stage B: Elongation (Coupling ONTO the -AA)

The Critical Bottleneck: Coupling the next Fmoc-AA onto the sterically hindered

The amine at the

-

Double Coupling is Mandatory: Do not attempt single coupling.

-

First Coupling: Use HATU/HOAt/DIEA (4 eq) for 2 hours .

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Second Coupling: Use a different activation chemistry to target different kinetic pathways.

-

Recommendation:DIC / Oxyma Pure (4 eq) for 4 hours or Overnight .

-

Why? Carbodiimide couplings (DIC) are slower but less prone to capping/termination side reactions over long durations compared to uronium salts (HATU).

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Part 3: Troubleshooting & FAQs

Q1: The Kaiser test is inconclusive or slightly positive after coupling. What now?

Diagnosis: The pyridine side chain can trap acid/base traces, or the

-

Wash Protocol: Perform an extended wash with DCM with 5% MeOH (to disrupt H-bonds) followed by standard DMF washes before the test.

-

Chloranil Test: If Kaiser is ambiguous, use the Chloranil test . Although typically for secondary amines, it is often more reliable for hindered primary amines where ninhydrin kinetics are slow.

-

Third Coupling: If positive, perform a third coupling using Fmoc-AA-Fluoride (if available) or elevate temperature to 50°C (microwave or conventional heating).

Q2: I see a mass shift of +26 Da or +42 Da. What happened?

Diagnosis:

-

+42 Da: Acetylation. This likely happened during the capping step because the previous Fmoc removal was incomplete, or the coupling failed and the amine was capped.

-

+26 Da: Formation of a Schiff base or aldehyde adduct. Ensure your DMF/NMP is "amine-free" and fresh. Old DMF decomposes to dimethylamine and formaldehyde.

Q3: Does the pyridine nitrogen need protection?

Answer: Generally, No .

The pyridine nitrogen (

-

Caveat: If you observe low yields, the pyridine might be acting as a general base, accelerating Fmoc deprotection of the incoming amino acid (leading to double insertion). Reduce DIEA equivalents to 1.8 eq relative to the amino acid to ensure the environment isn't overly basic.

Q4: How do I handle the cleavage?

The pyridine ring is stable to TFA. However, it will be protonated (

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Workup: When precipitating in cold ether, the peptide might effectively be a TFA salt at the pyridine. This increases hygroscopicity. Minimize exposure to air during filtration.

Part 4: Visualizing the Workflow

Decision Tree: Troubleshooting Incomplete Coupling

Caption: Step-by-step decision logic for handling difficult coupling events involving

References

-

Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselective Ligation Strategies for the Synthesis of Hindered Peptides. Chemical Reviews.

-

Chem-Impex International. (n.d.). Fmoc-(S)-3-amino-3-(3'-pyridyl)propionic acid Product Page.

-

Bachem. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

-

Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society.

Sources

Technical Support Center: 3-Amino-3-(pyridin-4-yl)propanoic Acid Derivatization

This technical guide addresses the specific challenges associated with 3-Amino-3-(pyridin-4-yl)propanoic acid (also known as

Case ID:

Executive Summary: The "Showstopper" Risk

The primary failure mode for this compound is

Module 1: The Retro-Michael Elimination (Critical)

The Problem

Users often report the disappearance of the desired product mass and the appearance of a byproduct with a mass corresponding to 3-(pyridin-4-yl)acrylic acid (or its amide). This occurs most frequently during Fmoc removal.

The Mechanism

The pyridine ring acts as an electron sink, increasing the acidity of the

Figure 1: The Retro-Michael elimination pathway triggered by base-catalyzed

Troubleshooting & FAQ

Q: I used standard 20% Piperidine/DMF for deprotection and lost my product. Why?

A: The standard protocol is too harsh. The basicity of piperidine (

-

Solution: Switch to a "Soft Deprotection" protocol (see Protocols section below). Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with caution, or preferably short bursts of lower concentration piperidine.

Q: Can I use Boc chemistry instead? A: Yes, and it is recommended. Boc removal uses acid (TFA), which does not trigger the Retro-Michael mechanism. If your synthesis strategy permits, switch to Boc-3-Amino-3-(pyridin-4-yl)propanoic acid.

Module 2: Pyridine Ring Interference

The Problem

The pyridine nitrogen is a nucleophile and a base. It can interfere with coupling reagents or become inadvertently acylated.

Diagnostic Table[2]

| Symptom | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Pyridine N is protonating, acting as a "proton sponge" for the base (DIEA/NMM). | Increase the equivalents of tertiary base (DIEA) to 3-4 eq. to ensure the |